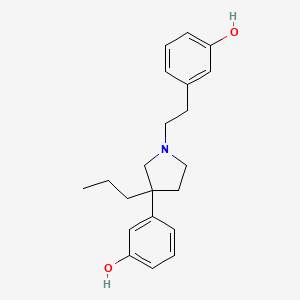
3-(1-(m-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol is a complex organic compound with the molecular formula C21H27NO2 It is characterized by the presence of a phenol group, a pyrrolidine ring, and a hydroxyphenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol typically involves multi-step organic reactions One common method includes the alkylation of 3-hydroxyphenethylamine with 3-bromopropylbenzene, followed by cyclization to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-[1-(3-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(3-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The pyrrolidine ring may interact with receptors or enzymes, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(3-Hydroxyphenethyl)-3-methyl-3-pyrrolidinyl]phenol
- 3-[1-(3-Hydroxyphenethyl)-3-ethyl-3-pyrrolidinyl]phenol
- 3-[1-(3-Hydroxyphenethyl)-3-butyl-3-pyrrolidinyl]phenol
Uniqueness
3-[1-(3-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the propyl group in the pyrrolidine ring differentiates it from similar compounds, potentially leading to unique interactions and effects.
Properties
CAS No. |
28142-56-5 |
|---|---|
Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[2-[3-(3-hydroxyphenyl)-3-propylpyrrolidin-1-yl]ethyl]phenol |
InChI |
InChI=1S/C21H27NO2/c1-2-10-21(18-6-4-8-20(24)15-18)11-13-22(16-21)12-9-17-5-3-7-19(23)14-17/h3-8,14-15,23-24H,2,9-13,16H2,1H3 |
InChI Key |
GPPYXKZKCAETJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(C1)CCC2=CC(=CC=C2)O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















